2-amino-N-hydroxy-2-methylpropanamide hydrochloride
Overview
Description
2-amino-N-hydroxy-2-methylpropanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.6 g/mol . It is a white crystalline powder that is soluble in water and alcohol. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2-methylpropanamide.
Hydroxylation: The amino group is hydroxylated using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Using automated reactors for the hydroxylation and hydrochloride formation steps.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
2-amino-N-hydroxy-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amides .
Scientific Research Applications
2-amino-N-hydroxy-2-methylpropanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-hydroxy-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
2-amino-N-hydroxy-2-methylpropanamide hydrochloride can be compared with other similar compounds such as:
2-amino-2-methylpropanamide hydrochloride: Lacks the hydroxyl group, which makes it less reactive in certain chemical reactions.
N-hydroxy-2-methylpropanamide hydrochloride: Lacks the amino group, which affects its ability to participate in nucleophilic substitution reactions.
The presence of both the amino and hydroxyl groups in this compound makes it unique and versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-amino-N-hydroxy-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOYPOHIHZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26815-96-3 | |
Record name | Propanamide, 2-amino-N-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26815-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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